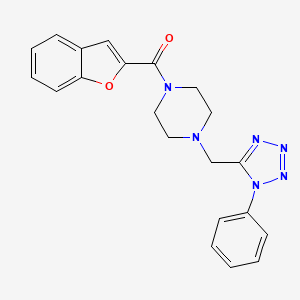![molecular formula C18H17NO4 B2844952 N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034402-73-6](/img/structure/B2844952.png)
N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an isochroman ring system linked to a benzo[d][1,3]dioxole moiety through a carboxamide linkage, making it a subject of study for its potential biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isochroman-3-ylmethylamine, which is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and antidiabetic properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in antitumor applications, the compound may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death . In antidiabetic research, it has been shown to inhibit α-amylase, thereby reducing blood glucose levels .
相似化合物的比较
Similar Compounds
N-(3,4,5-trimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide: Known for its antidiabetic properties.
N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide: A methylated derivative with similar biological activities.
Uniqueness
N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of the isochroman and benzo[d][1,3]dioxole moieties, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-18(13-5-6-16-17(8-13)23-11-22-16)19-9-15-7-12-3-1-2-4-14(12)10-21-15/h1-6,8,15H,7,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSKDLMKQATVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2844872.png)


![1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2844875.png)

![1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea](/img/structure/B2844878.png)
![2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide](/img/structure/B2844879.png)


![3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)urea](/img/structure/B2844885.png)


![4-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-6-[(propan-2-ylsulfanyl)methyl]pyrimidine](/img/structure/B2844891.png)
